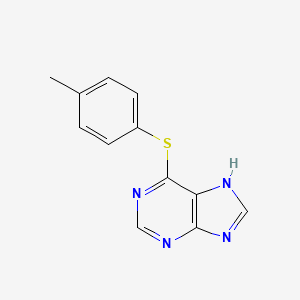![molecular formula C9H8BrN3O2 B13989646 Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)
Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and an ethyl ester group at the 6-position. Pyrazolopyridines are known for their diverse biological activities and are commonly used in medicinal chemistry for drug design and development .
Métodos De Preparación
The synthesis of Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under specific conditions. This method is known for its efficiency and extensibility in constructing the pyrazolopyridine scaffold . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with various reagents to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for designing kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is used in studying the biological activities of pyrazolopyridine derivatives, including their interactions with various enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The pyrazole ring acts as a hydrogen bond center, while the pyridine ring participates in π–π stacking interactions with aromatic amino acids in the active site of the target enzyme. This binding inhibits the enzyme’s activity, leading to the desired biological effect .
Comparación Con Compuestos Similares
Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have similar structures but differ in the position of the pyrazole and pyridine rings.
1H-Pyrazolo[3,4-c]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives.
Propiedades
Fórmula molecular |
C9H8BrN3O2 |
|---|---|
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
ethyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-6-7(11-4-5)8(10)13-12-6/h3-4H,2H2,1H3,(H,12,13) |
Clave InChI |
POIBIHAOIKMJAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=NNC(=C2N=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


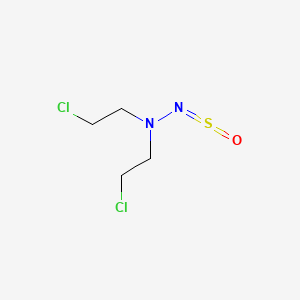
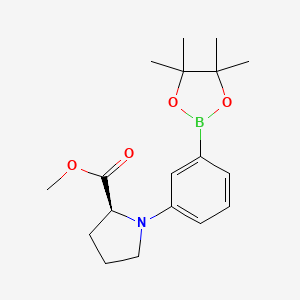
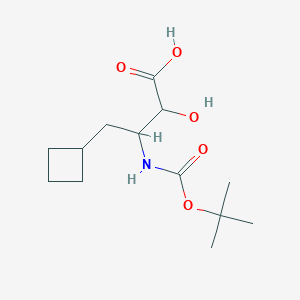
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)
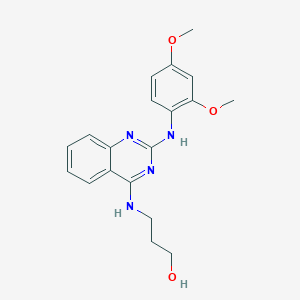



![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
